Boc-Cis-Hyp-OBzl
Overview
Description
Boc-Cis-Hyp-OBzl, also known as tert-butyloxycarbonyl-cis-4-hydroxy-L-proline benzyl ester, is a derivative of hydroxyproline. Hydroxyproline is an amino acid commonly found in collagen, the main structural protein in connective tissues. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the amino group, while the OBzl (benzyl ester) group protects the carboxyl group. This compound is often used in peptide synthesis and structural studies of collagen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cis-Hyp-OBzl typically involves the protection of the amino and carboxyl groups of cis-4-hydroxy-L-proline. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The carboxyl group is protected by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Chemical Reactions Analysis
Types of Reactions
Boc-Cis-Hyp-OBzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Ester Hydrolysis: Removal of the benzyl ester group using hydrogenation with palladium on carbon (Pd/C) or catalytic hydrogenation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Hydrolysis: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Deprotection: Cis-4-hydroxy-L-proline.
Hydrolysis: Cis-4-hydroxy-L-proline and benzyl alcohol.
Scientific Research Applications
Boc-Cis-Hyp-OBzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of collagen-mimicking peptides and other bioactive peptides.
Structural Studies: Employed in the study of collagen structure and stability, as it mimics the repeating units found in collagen .
Drug Development: Investigated for its potential use in developing collagen-based biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Boc-Cis-Hyp-OBzl is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the benzyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.
Comparison with Similar Compounds
Boc-Cis-Hyp-OBzl can be compared with other similar compounds such as Boc-Pro-Hyp-Gly-OBzl and Boc-Ala-Hyp-Gly-OBzl. These compounds also contain the Boc and OBzl protecting groups and are used in peptide synthesis and structural studies of collagen. this compound is unique in its specific configuration and the presence of the cis-4-hydroxyproline moiety, which imparts distinct structural and functional properties .
List of Similar Compounds
- Boc-Pro-Hyp-Gly-OBzl
- Boc-Ala-Hyp-Gly-OBzl
- Boc-Hyp-OBzl
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCYKSYYZEJH-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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